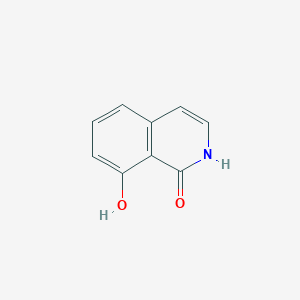

8-Hydroxyisoquinolin-1(2H)-one

Description

Contextualizing 8-Hydroxyisoquinolin-1(2H)-one within Advanced Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry and materials science. Within this vast field, isoquinoline (B145761) and its derivatives represent a critical class of nitrogen-containing heterocycles. rsc.orgresearchgate.net The structure of 8-Hydroxyisoquinolin-1(2H)-one, a derivative of isoquinoline, is characterized by a bicyclic system where a pyridine (B92270) ring is fused to a benzene (B151609) ring. rsc.orgresearchgate.net The presence of both a hydroxyl (-OH) group at the 8-position and a carbonyl (C=O) group at the 1-position introduces a lactam-lactim tautomerism, a common feature in such heterocyclic systems. This structural arrangement provides multiple sites for chemical modification, making it a versatile building block in organic synthesis. lookchem.com

The nomenclature of heterocyclic compounds can be complex, with common, replacement, and systematic (Hantzsch-Widman) methods in use. The name "8-Hydroxyisoquinolin-1(2H)-one" itself indicates an isoquinoline core with a hydroxyl group at position 8 and a ketone at position 1, with the "(2H)" specifying the location of a saturated atom. This compound is part of a larger family of isoquinolinones, which are recognized for their utility as intermediates in the synthesis of more complex molecules. lookchem.com

Academic Significance and Contemporary Research Trajectories of 8-Hydroxyisoquinolin-1(2H)-one

The academic significance of 8-Hydroxyisoquinolin-1(2H)-one stems largely from its presence as a core structural motif in numerous natural products with interesting biological activities. rsc.orgresearchgate.net For instance, it forms the backbone of compounds like fredericamycin A, which has attracted considerable attention from the synthetic chemistry community due to its potent anti-tumor properties. rsc.orgresearchgate.net The pursuit of total syntheses of such natural products has driven the development of novel synthetic methodologies for constructing the 8-hydroxyisoquinolin-1(2H)-one framework. rsc.orgresearchgate.net

Current research is actively exploring efficient and versatile synthetic routes to this scaffold. One notable approach involves the reaction of pyridines with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions, which allows for the construction of the isoquinoline skeleton from readily available starting materials. rsc.orgresearchgate.net This method has proven to be tolerant of a wide range of functional groups and has been successfully applied to the synthesis of tricyclic isoquinolines. rsc.orgresearchgate.net

Overview of Scholarly Contributions to 8-Hydroxyisoquinolin-1(2H)-one Derivatives

The inherent reactivity of the 8-Hydroxyisoquinolin-1(2H)-one core has spurred extensive research into its derivatization to create novel compounds with tailored properties. Scholarly contributions in this area are diverse, with a significant focus on synthesizing derivatives with potential applications in medicinal chemistry and materials science.

Researchers have explored modifications at various positions of the isoquinoline ring. For example, the synthesis of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives has been a subject of study. researchgate.net The hydroxyl group at the 8-position is a key feature, and its presence is often crucial for the biological activity of the resulting derivatives. rsc.org The development of derivatives often involves multi-step synthetic sequences, including protection of the hydroxyl group, palladium-catalyzed cross-coupling reactions, and subsequent deprotection. rsc.org

Furthermore, the isoquinoline scaffold, in a broader sense, has been a fertile ground for the development of compounds with a wide range of biological activities. For instance, derivatives of the related 8-hydroxyquinoline (B1678124) have been investigated for their antifungal, antibacterial, and anti-HIV properties. rsc.orgresearchgate.net While not directly focused on 8-Hydroxyisoquinolin-1(2H)-one, this body of work highlights the potential of the underlying heterocyclic system.

Below is a table summarizing some of the key research findings related to the synthesis and derivatization of isoquinoline-based compounds:

| Research Focus | Key Findings |

| Synthesis of Isoquinoline Scaffolds | A concise approach for preparing isoquinoline analogues from pyridines and β-ethoxy α,β-unsaturated carbonyl compounds has been developed. rsc.orgresearchgate.net |

| Derivatization of 8-Hydroxyquinoline | Novel series of clioquinol (B1669181) derivatives were synthesized by modifying the 7-position, showing the importance of the free 8-hydroxyl group for antifungal activity. rsc.org |

| Biological Activity of Isoquinoline Derivatives | 2-Hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and evaluated as dual inhibitors of HIV-1 integrase and reverse transcriptase RNase H. researchgate.netacs.org |

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-10-9(12)8(6)7/h1-5,11H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRLOXHZXGCERL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 8 Hydroxyisoquinolin 1 2h One and Its Derivatives

Foundational Approaches to the Isoquinolin-1(2H)-one Core Synthesis

The construction of the fundamental isoquinolin-1(2H)-one core is achieved through several established and innovative synthetic strategies. These methods primarily focus on the efficient formation of the bicyclic ring system.

Cyclization Reactions in Isoquinolone Scaffold Construction

Intramolecular cyclization is a cornerstone in the synthesis of the isoquinolin-1(2H)-one scaffold. These reactions involve the formation of the heterocyclic ring from a suitably substituted benzene (B151609) derivative. A variety of cyclization strategies have been developed, often employing transition metal catalysts or strong acids. google.com

For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have proven effective for the synthesis of 3,4-unsubstituted isoquinolones. organic-chemistry.org In these reactions, vinyl acetate (B1210297) can serve as an acetylene (B1199291) equivalent. organic-chemistry.org Similarly, cobalt-catalyzed C-H activation at room temperature using N-chloroamides as directing synthons allows for the coupling with alkynes to yield isoquinolones. organic-chemistry.org Another approach involves a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by a platinum-catalyzed nitrile hydrolysis and cyclization, providing a two-step route to 3,4-unsubstituted isoquinolin-1(2H)-ones. organic-chemistry.org

Furthermore, copper-catalyzed cyclization of 2-halobenzonitriles with ketones, promoted by KOtBu, offers a pathway to isoquinolone derivatives. organic-chemistry.org The Curtius rearrangement/electrocyclization of acyl azides represents another, albeit potentially hazardous, method for forming the isoquinolinone ring. google.com The reaction of heterocyclic ketene (B1206846) aminals with polyhalo isophthalonitrile in the presence of t-BuOK, followed by hydrolysis, provides a route to highly functionalized polyhalo 1,3-diazaheterocycle fused [1,2-b]isoquinolin-1(2H)-ones. nih.govcapes.gov.br

Table 1: Examples of Cyclization Reactions for Isoquinolone Synthesis

| Catalyst/Reagent | Starting Materials | Key Features |

| Rh(III) | Benzamides and alkynes | C-H activation/annulation |

| Co(II) | N-Chloroamides and alkynes | Room temperature C-H activation |

| Pt catalyst | 2-Halobenzonitriles and vinyl boronates | Two-step synthesis |

| Cu(OAc)2 | 2-Halobenzonitriles and ketones | SNAr reaction followed by cyclization organic-chemistry.org |

| Strong Acid (e.g., HCl) | 4-Heterocycloalkoxy-2-(2′-dialkylaminovinyl)benzonitriles | Acid-catalyzed cyclization google.com |

Multi-step Organic Transformations for Substituted 8-Hydroxyisoquinolin-1(2H)-one Frameworks

The synthesis of specifically substituted isoquinolinones, such as 8-hydroxyisoquinolin-1(2H)-one, often requires multi-step sequences. nih.govorganic-chemistry.orgvapourtec.com These synthetic routes allow for the precise introduction of functional groups at various positions on the isoquinolinone core.

One common strategy begins with a substituted benzene derivative, such as 3-hydroxybenzoic acid. nih.gov A series of reactions, including condensation, reduction, and further condensation steps, can lead to the formation of a substituted isoquinolin-1(2H)-one. For example, a total synthesis of a derivative involved the condensation of 3-hydroxybenzoic acid with chloral (B1216628) hydrate, followed by reduction, treatment with sulfuric acid, and subsequent reactions to build the isoquinolinone ring system. nih.gov

Another multi-step approach involves the reaction of methyl-2-(2-formylphenyl)acetate with primary amines in a reductive amination/cyclization process to yield N-substituted 1,4-dihydro-3(2H)-isoquinolinones. uea.ac.ukresearchgate.net The synthesis of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones has been achieved from methyl 3-hydroxy-benzoates through a sequence of allyl etherification, Claisen rearrangement, oxidation, reductive amination, and aminolysis. sioc-journal.cn

One-Pot Synthetic Routes for Isoquinolinone Systems

To improve efficiency and reduce waste, one-pot synthetic methodologies have been developed for the construction of isoquinolinone systems. figshare.comrsc.orgresearchgate.netbeilstein-journals.orgmdpi.com These procedures involve multiple reaction steps occurring in a single reaction vessel without the isolation of intermediates.

For example, a one-pot, two-step synthesis of isoquinoline-fused isoquinolines has been reported, starting from α-amino acid esters and 2-alkynyl benzaldehydes. researchgate.net This strategy utilizes a Pictet-Spengler reaction followed by a gold-catalyzed intramolecular hydroamination. researchgate.net Another one-pot approach involves the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H group-containing heterocycles, followed by an intramolecular palladium-catalyzed C-H arylation to produce N-fused isoquinoline (B145761) derivatives. rsc.org

Furthermore, tandem cyclization strategies have been employed for the one-pot synthesis of amino-functionalized benzo nih.govacs.orgimidazo[2,1-a]isoquinolines and isoquinolino[3,4-b]quinoxalines from o-phenylenediamines and o-cyanobenzaldehydes. figshare.com Silver(I)-catalyzed cascade reactions have also been utilized to construct fused tetracyclic isoquinolines from 2-substituted-ethynyl benzaldehydes and 2-aminoarylmethanols. mdpi.com

Strategic Functionalization and Derivatization of 8-Hydroxyisoquinolin-1(2H)-one

Once the core 8-hydroxyisoquinolin-1(2H)-one structure is formed, further modifications can be made to introduce various functional groups and create a diverse range of derivatives.

Regioselective Introduction of Functional Groups

The selective introduction of functional groups at specific positions of the isoquinolin-1(2H)-one ring is crucial for developing analogues with desired properties. rsc.orgresearchgate.netresearchgate.netunige.ch

For instance, the C4 position of the isoquinolone scaffold can be arylated using aryliodonium salts via an electrophilic palladation pathway. organic-chemistry.org In contrast, an Iridium(III) catalytic system can direct C-C bond formation exclusively at the C8 position. organic-chemistry.org Cobalt-catalyzed C-H activation has been used for the regioselective intermolecular annulation of N-(quinolin-8-yl)benzamide with allenes to produce novel isoquinolin-1(2H)-one scaffolds. rsc.org

A metal-free, one-pot triple functionalization of azaarenes has been developed using successive regioselective iodination, N-benzylation, and amidation. researchgate.net The iodo functionality can then be used in traditional cross-coupling reactions like Suzuki, Heck, and Sonogashira to introduce further diversity. researchgate.net

Table 2: Regioselective Functionalization Methods

| Position | Method | Catalyst/Reagent | Reference |

| C4 | Arylation | Aryliodonium salts / Palladium | organic-chemistry.org |

| C8 | Arylation | Iridium(III) catalyst | organic-chemistry.org |

| C4 | Iodination | p-Toluenesulfonic acid / Iodine | researchgate.net |

| C4 | Sulfenylation | Iodine / Aryl sulfonyl chlorides | researchgate.net |

Reductive Amination and Hydroxylation Techniques

Reductive amination is a versatile method for introducing substituted amino groups onto the isoquinolinone framework. uea.ac.ukbeilstein-journals.orgmasterorganicchemistry.com This reaction typically involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For example, the reaction of methyl-2-(2-formylphenyl)acetate with primary amines can be followed by reduction with sodium borohydride (B1222165) or through transfer hydrogenation to yield N-substituted 1,4-dihydro-3(2H)-isoquinolinones. uea.ac.uk

Hydroxylation is another key functionalization technique. acs.orgsemanticscholar.orgresearchgate.net The introduction of a hydroxyl group can be achieved through various methods. One approach is the direct hydroxylation of isoquinolinone precursors. For instance, base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones with air has been established under transition-metal-free and reductant-free conditions. acs.org Another method involves the oxidation of isoquinolinium salts to isoquinolinones in a water solution, using the hydroxyl ion as the oxygen source. researchgate.net The autooxidation of certain isoquinolinone derivatives can also lead to hydroxylation at the C-3 position. semanticscholar.org

Applications of the Mannich Reaction in Isoquinolinone Synthesis

The Mannich reaction, a cornerstone in organic synthesis, provides a powerful method for the aminoalkylation of acidic protons located adjacent to a carbonyl group. wikipedia.orgtaylorandfrancis.com This three-component condensation reaction typically involves an enolizable carbonyl compound, a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine or ammonia. wikipedia.orgscribd.com The resulting product is a β-amino-carbonyl compound, commonly known as a Mannich base. taylorandfrancis.combyjus.com

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.orgbyjus.com Subsequently, the carbonyl compound, which exists in equilibrium with its enol tautomer, acts as a nucleophile and attacks the electrophilic iminium ion, leading to the final Mannich base. wikipedia.orgbyjus.com

While the direct synthesis of 8-Hydroxyisoquinolin-1(2H)-one via a standard Mannich reaction is not extensively documented, the reaction is widely applied in the structural modification of the closely related 8-hydroxyquinoline (B1678124) (oxine) core. researchgate.netmdpi.comsceintific-array.org In these modified Mannich reactions, 8-hydroxyquinoline serves as the active hydrogen provider, undergoing aminoalkylation primarily at the 7-position. mdpi.comsceintific-array.org These syntheses can be carried out using various primary and secondary amines, often under mild conditions, including at room temperature, at reflux, or with microwave irradiation, to produce a diverse array of aminomethylated 8-hydroxyquinoline derivatives in good yields. researchgate.net

The principles of the Mannich reaction are also fundamental to the synthesis of various isoquinoline alkaloids. researchgate.netrsc.org For instance, enantioselective Mannich reactions have been developed using catalysts like Zn-ProPhenol to construct chiral centers within the isoquinoline framework, demonstrating the reaction's utility in creating stereochemically complex molecules. researchgate.netrsc.org The nitro-Mannich (or aza-Henry) reaction, which involves the reaction of imines with nitroalkanes, has been employed in the synthesis of 3,4-dihydroisoquinolines, which are precursors to isoquinolinones. frontiersin.org This highlights the adaptability of Mannich-type reactions in building the foundational structures required for subsequent elaboration into the target isoquinolinone scaffold.

Table 1: Examples of Mannich Reaction in the Synthesis of 8-Hydroxyquinoline Derivatives This table is interactive. Click on the headers to sort.

| Product | Amine Component | Aldehyde Component | Key Findings & Reference |

|---|---|---|---|

| 7-[α-(2'-Methylanilino)benzyl]-8-hydroxyquinoline | 2-Methylaniline (o-toluidine) | Benzaldehyde | Product obtained as white crystals. Structure confirmed by HREI mass spectrum and 1H NMR. sceintific-array.org |

| 7-[α-(4'-Methoxyanilino)benzyl]-8-hydroxyquinoline | 4-Methoxyaniline | Benzaldehyde | Product obtained as brown crystals. Molecular formula confirmed by EI mass spectrum. sceintific-array.org |

| 7-[α-(Anilino)-3',4'-dimethoxybenzyl]-8-hydroxyquinoline | Aniline (B41778) | 3,4-Dimethoxybenzaldehyde | A new Mannich base was synthesized and characterized. sceintific-array.org |

| 7-Aminomethylated 8-hydroxyquinolines | Various primary and secondary amines | Formaldehyde | Syntheses performed at room temperature, reflux, or under microwave irradiation, resulting in good yields. researchgate.net |

| Various Mannich Bases | Substituted anilines, benzaldehydes | Cyclohexanone | Zinc acetate-catalyzed reaction in acetic acid and water. rsc.org |

Advanced Catalytic Methodologies in 8-Hydroxyisoquinolin-1(2H)-one Synthesis

Modern organic synthesis heavily relies on catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of the 8-hydroxyisoquinolin-1(2H)-one core and its derivatives has significantly benefited from the development of advanced catalytic systems, particularly those involving transition metals and photoredox catalysis.

Transition Metal-Mediated Transformations (e.g., Palladium-Catalyzed Cyclizations)

Transition metal catalysis has become an indispensable tool for the synthesis of isoquinoline and isoquinolinone scaffolds. researchgate.netbohrium.commdpi.com Among the various metals employed, palladium has demonstrated exceptional utility in facilitating key bond-forming cyclization reactions. organic-chemistry.orgresearchgate.net

A prominent strategy is the palladium-catalyzed C-H activation and annulation, which allows for the direct and atom-economical construction of the isoquinolinone ring. mdpi.com For example, a protocol involving the palladium-catalyzed reaction of N-methoxybenzamides with 2,3-allenoic acid esters affords a range of 3,4-dihydroisoquinolin-1(2H)-ones with good yields and excellent regioselectivity under relatively mild conditions. mdpi.com Similarly, palladium-catalyzed cascade reactions of N-alkoxybenzamides with β-keto esters have been developed, proceeding through a proposed Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

The Larock isoquinoline synthesis represents another powerful palladium-catalyzed method for accessing 3,4-disubstituted isoquinolines, which can be precursors to isoquinolinones. acs.org This approach involves the palladium-catalyzed coupling of o-alkynylbenzaldimines with various electrophiles. organic-chemistry.orgacs.org While historically requiring harsh conditions, recent advancements have led to the development of the first asymmetric Larock synthesis, enabling the creation of axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivities. acs.org

Beyond palladium, other transition metals are also effective catalysts for isoquinolinone synthesis. mdpi.com Rhodium catalysts, such as [Cp*RhCl₂]₂, are used for the oxidative cyclization of benzamides with internal alkynes. mdpi.com Ruthenium complexes can catalyze the annulation of N-methoxybenzamides with alkynyl bromides, mdpi.com while nickel catalysts are effective for the reaction of ortho-halobenzamides with alkynes. mdpi.com These methods often provide complementary reactivity and substrate scope to palladium-catalyzed systems. researchgate.netbohrium.comresearchgate.net

Table 2: Selected Transition Metal-Catalyzed Syntheses of Isoquinolinones This table is interactive. Click on the headers to sort.

| Catalyst System | Substrates | Product Type | Key Features & Reference |

|---|---|---|---|

| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxybenzamide, 2,3-Allenoic acid ester | 3,4-Dihydroisoquinolin-1(2H)-one | High regioselectivity, good yields under mild conditions. mdpi.com |

| Pd(OAc)₂ / Walphos SL-W002-1 | N-tert-butyl-o-(1-alkynyl)-benzaldimine, Phenyl trifluoromethanesulfonates | Axially chiral 3,4-disubstituted isoquinolines | First example of asymmetric Larock synthesis; excellent enantioselectivities. acs.org |

| [Ni(dppe)Br₂] / Zn | ortho-Halobenzamide, Internal alkynes | N-substituted isoquinolinone | Good to high yields; regioselective for unsymmetric alkynes. mdpi.com |

| [RuCl₂(p-cymene)]₂ / NaOAc | N-methoxybenzamide, Alkynyl bromides | 3-Methoxy-4-substituted N-H isoquinolinone | Excellent chemoselectivity via C-H/N-O activation. mdpi.com |

| [Cp*RhCl₂]₂ | Benzamides, Internal alkynes | N-substituted isoquinolone | Achieved via selective aryl C-H/N-H bond cleavage. mdpi.com |

Photoredox and Other Contemporary Catalytic Systems

In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, harnessing the energy of visible light to facilitate redox reactions under mild conditions. usp.brethz.ch This approach typically involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs light to reach an excited state. ethz.chnih.gov In this excited state, the catalyst can engage in single-electron transfer (SET) with organic substrates, generating highly reactive radical intermediates that can participate in unique bond-forming transformations. nih.govrsc.org

The application of photoredox catalysis to isoquinolinone synthesis is a growing area of research. For instance, a dual catalytic system combining palladium with a photoredox catalyst has been used for the annulation of benzamides with arynes to produce benzo-fused isoquinolones. mdpi.com Visible-light-induced radical cascade reactions are also proving effective. A novel method for synthesizing perfluorinated isoquinoline-1,3(2H,4H)-diones was developed through the visible-light-induced carboperfluoroalkylation of N-alkyl-N-methacryloyl benzamides. researchgate.net This reaction proceeds under mild conditions and allows for the incorporation of a wide variety of perfluoroalkyl groups. researchgate.net

Other contemporary methods are also expanding the synthetic toolkit for isoquinolinone derivatives. The use of hypervalent iodine reagents, such as (phenyliodonio)sulfamate (PISA), has been shown to mediate the chemoselective synthesis of different isoquinolinones. beilstein-journals.org By simply changing the solvent, the reaction of N-allylbenzamides can be directed to form either 3- or 4-substituted isoquinolinone derivatives, showcasing a high degree of controllable selectivity. beilstein-journals.org

Challenges in Synthetic Strategy and Development of Divergent Pathways

Despite the significant progress in synthetic methodologies, the construction and functionalization of the 8-hydroxyisoquinolin-1(2H)-one scaffold are not without their difficulties. Key challenges include managing the stability of the heterocyclic core during derivatization and developing flexible, divergent pathways to access a wide range of structurally diverse analogues for chemical and biological screening.

Addressing Stability Issues in Derivatization

The inherent reactivity of the 8-hydroxyisoquinolin-1(2H)-one core can present stability challenges during multi-step syntheses and derivatization attempts. The presence of the hydroxyl group and the lactam functionality can lead to undesired side reactions or even decomposition of the scaffold under certain conditions.

For example, attempts to construct fused heterocyclic systems onto the isoquinolinone core can be problematic. The synthesis of fused isoxazoline/isoquinolinone hybrids via a Beckmann rearrangement was found to be a "rather challenging task" due to the formation of fragmentation products, which complicates the isolation of the desired compound. mdpi.com This suggests that the isoquinolinone ring may be susceptible to cleavage under the conditions required for certain chemical transformations. Furthermore, the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold, a related structure, is known to undergo enolization to form complexes with metal ions, indicating a reactive β-dicarbonyl-like system that could be prone to instability or alternative reaction pathways. acs.org Overcoming these stability issues often requires careful selection of reaction conditions, the use of protective groups, or the design of more robust synthetic routes that avoid harsh reagents.

Exploration of Divergent Synthetic Routes to Diverse Isoquinolinone Architectures

A major goal in modern synthetic chemistry is the development of divergent synthetic pathways. researchgate.net These routes allow for the creation of a large number of structurally diverse molecules from a common intermediate, which is highly valuable for building compound libraries for drug discovery and materials science. researchgate.netnih.gov The development of such strategies for isoquinolinone architectures is an active area of research. organic-chemistry.orgmdpi.com

One successful approach involves creating a highly functionalized and versatile intermediate that can serve as a linchpin for diversification. For example, a synthetic sequence was developed to access an isoquinoline triflate intermediate. nih.gov This triflate can then undergo various palladium-catalyzed cross-coupling reactions with a wide range of aryl or heteroaryl groups, enabling the divergent synthesis of many different 1,3-disubstituted isoquinolines. nih.gov

Another powerful strategy is the use of catalyst-controlled divergent synthesis, where the reaction outcome is dictated by the choice of catalyst or ligand. beilstein-journals.org This allows for the selective formation of different constitutional isomers or stereoisomers from the same set of starting materials. For example, the regiodivergent functionalization of isoquinoline-1,3(2H,4H)‐dione (B5365651) derivatives has been achieved under aerobic conditions. researchgate.net Depending on whether a heteroatom or carbon-based nucleophile is used, the reaction can be directed to produce either a ring-contracted product or an aldol-type adduct, demonstrating a clear divergence in reactivity from a common starting material. researchgate.net The exploration of such divergent protocols is crucial for efficiently mapping the chemical space around the 8-hydroxyisoquinolin-1(2H)-one scaffold.

Formal Total Synthesis of Complex Natural Products Featuring the 8-Hydroxyisoquinolin-1(2H)-one Unit (e.g., Fredericamycin A Analogues)

The intricate architecture and significant biological activity of natural products containing the 8-hydroxyisoquinolin-1(2H)-one scaffold have rendered them compelling targets for synthetic chemists. Fredericamycin A, a potent antitumor antibiotic, stands as a prominent example, and its total synthesis has been a subject of extensive research. Formal total syntheses, which culminate in a known precursor to the final natural product, provide a valuable platform for developing and validating novel synthetic methodologies. This section details key strategies in the formal total synthesis of Fredericamycin A analogues, highlighting different approaches to constructing the core 8-hydroxyisoquinolin-1(2H)-one moiety.

A Novel Annulation Cascade for Tricyclic Isoquinoline Assembly

A concise and efficient approach for the rapid construction of multicyclic isoquinoline scaffolds has been developed, enabling a formal total synthesis of Fredericamycin A. d-nb.inforesearchgate.netrsc.org This strategy commences with readily available pyridine (B92270) derivatives and β-ethoxy-α,β-unsaturated carbonyl compounds, which undergo a cascade reaction to form a key tricyclic isoquinoline intermediate. d-nb.inforsc.org This method is notable for its ability to tolerate a range of functional groups, including those sensitive to acidic conditions, as it proceeds under basic conditions. researchgate.netrsc.org

The synthesis of the key tricyclic intermediate begins with the deprotonation of a substituted pyridine, followed by the addition of a β-ethoxy enone. d-nb.info An in-situ methylation of the resulting phenolic hydroxyl group is crucial for achieving a good yield of the desired adduct. d-nb.info This adduct serves as a common starting point for the synthesis of various natural products containing the 8-hydroxyisoquinolin-1(2H)-one unit. d-nb.inforesearchgate.net From this key intermediate, a further eight steps are required to complete the formal total synthesis of Fredericamycin A. d-nb.info

Table 1: Key Reaction in the Annulation Cascade for Tricyclic Isoquinoline Synthesis

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | Pyridine derivative (1a), β-ethoxy enone (2h) | 1. LDA, THF, -78 °C to rt2. Me₂SO₄, NaOH, TBAB, CH₂Cl₂/H₂O | Tricyclic isoquinoline adduct (6a) | 72% d-nb.info |

The versatility of this methodology was demonstrated by its application to a variety of cycloenone derivatives, yielding the corresponding isoquinoline products in moderate to high yields. d-nb.info This cascade reaction involves a sequence of Michael addition, Dieckmann condensation, elimination, and aromatization to furnish the isoquinoline-based products. scispace.com

Directed Aromatic Functionalization in the Synthesis of Fredericamycin A

An alternative formal total synthesis of Fredericamycin A employs directed aromatic functionalization (DAF) as a key strategy. beilstein-journals.org This approach involves the synthesis of two main fragments that are subsequently joined. The retrosynthetic analysis breaks down Fredericamycin A into these two key subunits, which are both prepared using DAF techniques. beilstein-journals.org

The isoquinolone segment of the molecule is assembled starting from a diethylamide, which undergoes a Beak–Snieckus-type ortho-deprotonation, followed by borylation and oxidation to introduce a phenol (B47542) group. d-nb.info After protection of the hydroxyl group, a second ortho-deprotonation allows for the introduction of further functionality. d-nb.info

A separate naphthalide precursor is also synthesized. beilstein-journals.org The union of these two fragments and a subsequent palladium-mediated cyclization reaction leads to the formation of a late-stage intermediate. beilstein-journals.org The preparation of this intermediate constitutes a formal synthesis of Fredericamycin A, as it is structurally similar to an intermediate in a previously reported total synthesis of the natural product. beilstein-journals.org

Table 2: Selected Steps in the Directed Aromatic Functionalization Approach

| Step | Description | Key Reagents | Outcome |

| 1 | ortho-Deprotonation and Borylation | sec-BuLi, TMEDA; B(OMe)₃ | Introduction of a boronic ester to the aromatic ring d-nb.info |

| 2 | Oxidation and Protection | H₂O₂, NaOH; Protecting group | Formation of a protected phenol d-nb.info |

| 3 | Palladium-mediated Cyclization | Pd catalyst | Formation of a key tetracyclic intermediate beilstein-journals.org |

This formal synthesis highlights the power of directed lithiation in constructing complex, highly substituted aromatic systems, providing a different strategic approach to the assembly of the Fredericamycin A framework. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 8 Hydroxyisoquinolin 1 2h One

Intrinsic Reactivity Patterns of the 8-Hydroxyisoquinolin-1(2H)-one Scaffold

The unique arrangement of the lactam and the hydroxyl group on the isoquinoline (B145761) framework imparts a distinct reactivity profile to the molecule.

The isoquinolinone moiety of 8-Hydroxyisoquinolin-1(2H)-one possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of chemical reactions.

Electrophilic Character : The primary electrophilic site is the carbonyl carbon (C-1) of the lactam ring. This carbon is susceptible to attack by nucleophiles due to the polarization of the carbon-oxygen double bond. The electron-withdrawing nature of the adjacent nitrogen atom further enhances its electrophilicity. DFT analysis on related hydroxyisoquinoline systems demonstrates that nucleophilic attack at the C-1 position is a feasible process. mdpi.com

Nucleophilic Character : The scaffold exhibits nucleophilicity at several positions. The lone pair of electrons on the nitrogen atom can act as a nucleophile, although its reactivity is tempered by delocalization into the carbonyl group. The benzene (B151609) ring, activated by the electron-donating 8-hydroxy group, is susceptible to electrophilic aromatic substitution. The hydroxyl group itself can act as a nucleophile, particularly in its deprotonated, phenoxide form. smolecule.com In related methoxyisoquinolinones, the electron-donating nature of the substituent enhances the electron density of the ring system, increasing its reactivity towards electrophiles.

Table 1: Summary of Nucleophilic and Electrophilic Sites

| Site | Character | Reactivity |

| C-1 Carbonyl Carbon | Electrophilic | Susceptible to nucleophilic attack. |

| Nitrogen Atom | Nucleophilic | Reactivity moderated by amide resonance. |

| Benzene Ring | Nucleophilic | Activated towards electrophilic substitution by the 8-OH group. |

| 8-Hydroxy Group | Nucleophilic | Can participate in nucleophilic substitutions, especially when deprotonated. smolecule.com |

The 8-hydroxy group and the lactam carbonyl are redox-active sites within the molecule.

Oxidation : The primary oxidation pathway involves the 8-hydroxy group. byjus.com Similar to other phenols, it can be oxidized to form a corresponding quinone or quinone-methide type structure. This transformation typically requires chemical or electrochemical oxidizing agents. google.comucr.edu The oxidation process involves the loss of electrons and can be viewed as the addition of oxygen or removal of hydrogen. byjus.combccampus.ca For instance, related 6-methoxyisoquinolin-1(2H)-one can be oxidized to form quinone derivatives.

Reduction : Reduction reactions primarily target the lactam carbonyl group. byjus.com Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride can reduce the amide functionality. ucr.edu The specific product depends on the reaction conditions, but can lead to the formation of corresponding amines or cyclic amines upon complete reduction of the carbonyl.

Table 2: Redox Reactions of 8-Hydroxyisoquinolin-1(2H)-one

| Reaction Type | Functional Group | Potential Products |

| Oxidation | 8-Hydroxy Group | Isoquinoline-1,8-dione derivatives |

| Reduction | 1-Carbonyl Group | 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline |

The reactivity of 8-Hydroxyisoquinolin-1(2H)-one is profoundly influenced by tautomeric equilibria and the pH of the environment.

Tautomerism : The compound can exist in at least two tautomeric forms: the lactam form (8-hydroxyisoquinolin-1(2H)-one) and the lactim form (isoquinoline-1,8-diol). This is a type of oxo-hydroxy tautomerism. acs.org Studies on related systems like 1-isoquinolinone show that benzo-annelation strongly favors the stability of the oxo (lactam) tautomer over the hydroxy (lactim) form. acs.orgresearchgate.net This equilibrium is dynamic and the less stable tautomer can still be accessed or participate in reactions. byjus.com

Protonation/Deprotonation : The molecule's reactivity changes significantly upon protonation or deprotonation.

Acidic Conditions : In an acidic medium, protonation can occur at the carbonyl oxygen or, less likely, the nitrogen. Protonation of the carbonyl oxygen increases the electrophilicity of the C-1 carbon, making it more susceptible to attack by weak nucleophiles. byjus.com

Basic Conditions : In a basic medium, the phenolic 8-hydroxy group is the most likely site of deprotonation, forming a phenoxide anion. This greatly enhances the nucleophilicity of the oxygen and increases the electron-donating capacity of the substituent, further activating the aromatic ring toward electrophilic attack.

The choice between different tautomers and protonation states can be crucial for biological activity and can be predicted using computational methods that analyze the resulting hydrogen bonding networks. d-nb.info

Oxidation and Reduction Pathways of the 8-Hydroxy Functionality

Intermolecular and Intramolecular Interactions Governing Reactivity

The spatial arrangement and accessibility of reactive sites are controlled by non-covalent interactions, which in turn dictate reaction outcomes.

Hydrogen bonding plays a critical role in the chemistry of 8-Hydroxyisoquinolin-1(2H)-one.

Intramolecular Hydrogen Bonding : A key structural feature is the potential for an intramolecular hydrogen bond between the hydrogen of the 8-hydroxy group (donor) and the carbonyl oxygen at the 1-position (acceptor). libretexts.org This interaction would create a stable six-membered ring, planarizing part of the molecule and potentially restricting the conformation. This can influence reactivity by holding the molecule in a specific shape, which may either expose or shield certain reactive sites.

Intermolecular Hydrogen Bonding : The molecule can also form intermolecular hydrogen bonds. libretexts.org The N-H group of the lactam is a hydrogen bond donor, while the carbonyl oxygen is an acceptor. The 8-hydroxy group can act as both a donor and an acceptor. These interactions can lead to the formation of dimers or larger aggregates in solution and in the solid state. acs.org Such associations can decrease the availability of these functional groups for reaction. The strength of these bonds is influenced by cooperative effects, where the formation of one hydrogen bond can strengthen adjacent ones. uni-siegen.de The solvent can also compete for hydrogen bonding sites, and its effect can slightly weaken the strength of these interactions. acs.org

The regioselectivity of reactions involving 8-Hydroxyisoquinolin-1(2H)-one is governed by a balance of steric and electronic factors.

Electronic Effects : The electronic nature of substituents on the scaffold dictates reactivity. The electron-donating 8-hydroxy group directs electrophiles primarily to the ortho and para positions of the benzene ring (C-7 and C-5). The presence of other electron-withdrawing or -donating groups would further modify the electron density map of the molecule and thus its preferred sites of reaction.

Steric Effects : Steric hindrance plays a significant role in determining how and where a reagent can approach the molecule. mdpi.com For example, a bulky substituent at the N-2 position could sterically hinder a nucleophile's approach to the C-1 carbonyl carbon. libretexts.org Similarly, steric crowding around the 8-hydroxy group could influence its accessibility for reactions like etherification or esterification. In many catalytic reactions involving similar heterocyclic systems, the steric and electronic properties of ligands are intentionally modulated to control reaction pathways and achieve high regioselectivity. mdpi.comnih.gov This interplay is crucial, as bulky ligands can block certain coordination sites, forcing a reaction to proceed through an alternative, less sterically hindered pathway. nih.govbeilstein-journals.org

Table 3: Factors Influencing Regioselectivity

| Factor | Influence on Reactivity | Example |

| Electronic Effects | Directs electrophilic attack on the aromatic ring. Modulates nucleophilicity/electrophilicity of functional groups. | The 8-OH group activates the C-5 and C-7 positions for electrophilic substitution. |

| Steric Hindrance | Can block access to reactive sites, forcing reactions to occur at less hindered positions. | A bulky N-2 substituent may favor reaction at the benzene ring over the C-1 carbonyl. libretexts.org |

| Hydrogen Bonding | Can lock the molecule into a specific conformation, exposing or shielding certain sites. | Intramolecular H-bond may reduce the availability of the C-1 carbonyl and 8-OH group. |

Elucidation of Reaction Mechanisms in Synthetic Transformations

Mechanistic Investigations of Key Bond-Forming Reactions

The construction of the isoquinolinone skeleton typically relies on the formation of the new pyridine (B92270) ring onto a pre-existing benzene derivative. rsc.orgrsc.org However, novel strategies have been developed that utilize pyridine derivatives as starting materials. researchgate.net Mechanistic studies have shed light on several key bond-forming reactions, including cascade reactions and metal-catalyzed cyclizations.

A prominent example is the assembly of multicyclic isoquinoline scaffolds from pyridines and β-ethoxy α,β-unsaturated carbonyl compounds. rsc.org This transformation is proposed to proceed through a complex cascade of reactions, providing a concise route to the isoquinoline core. rsc.org The plausible mechanistic sequence involves five principal processes: Michael addition, Dieckmann condensation, elimination, aromatization, and in some cases, in situ methylation of the hydroxyl group. rsc.org The reaction is initiated by the deprotonation of the pyridine derivative using a strong base like lithium diisopropylamide (LDA), followed by the addition of the enone. rsc.org

Another significant area of investigation involves transition metal-catalyzed reactions. Palladium-catalyzed cyclization of olefinic ketone O-pentafluorobenzoyloximes has been shown to produce isoquinoline derivatives. researchgate.net Mechanistic proposals for this reaction suggest the initial oxidative addition of the oxime's N-O bond to a Pd(0) complex. researchgate.net This is followed by an intramolecular Heck-type amination on the olefinic part to construct the heterocyclic ring. researchgate.net Similarly, copper-mediated coupling and cyclization of 2-halobenzamides with alkynes provides another route. These reactions are thought to proceed via the in situ generation of an o-alkynyl benzamide (B126) intermediate, which then undergoes cyclization. researchgate.net

Computational studies, such as those using Gaussian analysis, have also been employed to understand the reaction mechanisms, particularly for complex transformations like the intramolecular Diels-Alder (IMDA) reactions used to form fused isoquinolinone systems. beilstein-journals.org These computational models help to elucidate the electronic effects of substituents on the reaction pathway and transition state energies. beilstein-journals.org

Table 1: Overview of Key Bond-Forming Reactions and Mechanistic Features

| Reaction Type | Key Steps | Catalyst/Reagents | Mechanistic Insights | Source(s) |

|---|---|---|---|---|

| Cascade Reaction | Michael Addition, Dieckmann Condensation, Elimination, Aromatization | LDA, β-ethoxy α,β-unsaturated carbonyls | A multi-step, one-pot sequence forming the isoquinoline core from a pyridine starting material. | rsc.org |

| Palladium-Catalyzed Cyclization | Oxidative Addition, Intramolecular Heck-type Amination | Pd(PPh₃)₄, Et₃N | Proceeds via an alkylideneaminopalladium intermediate. | researchgate.net |

| Copper-Mediated Cyclization | In situ Alkyne Formation, Intramolecular Cyclization | Cu(OAc)₂, Alkynes | Involves an o-alkynyl benzamide intermediate. | researchgate.net |

| Intramolecular Diels-Alder | [4+2] Cycloaddition, Dehydrative Aromatization | Heat or Lewis Acid | Used for constructing polycyclic imidazopyridine-fused isoquinolinones; mechanism studied computationally. | beilstein-journals.org |

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms is intrinsically linked to the identification of short-lived, high-energy reactive intermediates. researchgate.net These species are often not directly observable under normal reaction conditions but can be inferred through trapping experiments, spectroscopic analysis under special conditions (e.g., low temperature), or computational modeling. acs.org

In the synthesis of isoquinolinones from pyridines and enones, the reaction cascade proceeds through several proposed intermediates. rsc.org After the initial deprotonation of the pyridine, a nucleophilic species is generated that participates in a Michael addition to the α,β-unsaturated carbonyl compound. The resulting enolate is a key intermediate that then undergoes an intramolecular Dieckmann condensation to form the bicyclic core.

In metal-catalyzed transformations, organometallic intermediates play a pivotal role. For the palladium-catalyzed cyclization of olefinic oximes, an alkylideneaminopalladium(II) species is proposed as the key reactive intermediate. researchgate.net This intermediate is formed from the oxidative addition of the O-pentafluorobenzoyloxime to the Pd(0) catalyst. researchgate.net In rhodium-catalyzed syntheses of isoquinolones via C-H activation, a rhodacycle intermediate is formed by N-H metalation of an amide followed by ortho C-H activation. researchgate.net This rhodacycle then undergoes alkyne insertion to build the isoquinolone product. researchgate.net

Superacidic conditions can also be used to generate highly reactive intermediates. While studied more for simpler isoquinolinols, these reactions are believed to proceed through superelectrophilic dicationic intermediates , which can then undergo reactions like ionic hydrogenation or condensation with aromatic compounds. organic-chemistry.org In other contexts, radical intermediates have also been implicated. For instance, mechanistic experiments for certain pyridine syntheses have suggested a radical pathway, although specific radical intermediates were not fully characterized. organic-chemistry.org

The direct characterization of these intermediates is challenging. Their existence is often supported by the structures of the final products, the outcomes of isotopic labeling studies, and theoretical calculations of their stability and reaction pathways. acs.org

Table 2: Proposed Reactive Intermediates in Isoquinolinone Synthesis

| Proposed Intermediate | Synthetic Context | Formation Pathway | Role in Mechanism | Source(s) |

|---|---|---|---|---|

| Enolate | Cascade reaction of pyridines and enones | Michael addition of a deprotonated pyridine to an α,β-unsaturated carbonyl. | Nucleophile in subsequent intramolecular Dieckmann condensation. | rsc.org |

| Alkylideneaminopalladium(II) | Pd-catalyzed cyclization of olefinic oximes | Oxidative addition of an O-acyl oxime to a Pd(0) complex. | Undergoes intramolecular Heck-type reaction to form the N-heterocycle. | researchgate.net |

| o-Alkynyl Benzamide | Cu-mediated coupling of 2-halobenzamides | In situ coupling of a 2-halobenzamide with an alkyne. | Undergoes intramolecular cyclization to form the isoquinolinone ring. | researchgate.net |

| Superelectrophilic Dication | Superacid-catalyzed reactions of isoquinolinols | Protonation of the isoquinolinol in a superacid medium (e.g., CF₃SO₃H-SbF₅). | Highly reactive electrophile for hydrogenation or arylation reactions. | organic-chemistry.org |

| Rhodacycle | Rh-catalyzed C-H activation/alkyne annulation | N-H metalation of an amide followed by ortho C-H activation onto a Rh(III) center. | Undergoes insertion of an alkyne, leading to the isoquinolone product. | researchgate.net |

Structure Activity Relationships Sar and Biological Activity Mechanisms of 8 Hydroxyisoquinolin 1 2h One Derivatives

General Principles of Structure-Activity Relationship in Isoquinolone Chemistry

The isoquinolone scaffold serves as a versatile template for developing biologically active agents. benthamdirect.com The therapeutic efficacy and target specificity of these compounds can be finely tuned through strategic chemical modifications.

The type and position of substituents on the isoquinolone core are critical determinants of biological activity. researchgate.netacs.org Studies have shown that substituents on the C-7 position of the isoquinoline (B145761) nucleus can significantly influence bioactivity. researchgate.netrsc.org For instance, in the context of anticancer activity, the introduction of substituted amino groups at the 8-position was found to increase activity against gastric adenocarcinoma cells compared to the precursor compound. ucl.ac.be Similarly, for indenoisoquinoline topoisomerase I inhibitors, aromatic substituents were observed to make a consistent, albeit small, contribution to biological activity. acs.org

In the realm of antiviral agents, a screening of a chemical library identified an isoquinolone compound as a potent hit against influenza A and B viruses, with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM. nih.govmdpi.com However, this compound also exhibited significant cytotoxicity. nih.govmdpi.com Subsequent research focused on modifying the three rings of the phenylisoquinolone structure to improve the cytotoxicity profile. nih.gov This led to the discovery of a derivative, compound 21, which, although having higher EC50 values (9.9 to 18.5 µM), showed greatly reduced cytotoxicity (50% cytotoxic concentration [CC50] >300 µM). mdpi.comnih.gov A comparative analysis indicated that the cytotoxicity derived from a methoxy (B1213986) group at the R⁷ position was dependent on modifications at the 2' position of the R² substituent. nih.gov

For anti-HIV agents, C7-substituted 2-hydroxyisoquinoline analogs have shown promise, with some derivatives displaying selective inhibition of HIV integrase at submicromolar concentrations. semanticscholar.org The nature of the heterocyclic substituent at the C-3 position has also been shown to significantly affect anticancer activity in 1-(4-methylpiperazin-1-yl)isoquinolines. researchgate.net

| Compound Series | Substitution Position | Observed Effect | Target Activity | Reference |

|---|---|---|---|---|

| Pyrimido[4,5-c]isoquinolinequinones | 8-position (amino groups) | Increased activity against gastric adenocarcinoma | Anticancer | ucl.ac.be |

| Phenylisoquinolones | Rings A, B, and C | Modification of R² and R⁷ substituents reduced cytotoxicity while retaining antiviral effect | Anti-influenza | nih.gov |

| 2-Hydroxyisoquinoline analogs | C-7 | Submicromolar IC50 values for HIV integrase inhibition | Anti-HIV | semanticscholar.org |

| 1-(4-methylpiperazin-1-yl)isoquinolines | C-3 (heterocyclic) | Significant impact on the level and direction of anticancer activity | Anticancer | researchgate.net |

Modifications to the central isoquinolone scaffold itself can lead to significant changes in biological activity. The fusion of other heterocyclic rings to the isoquinolone core, for example, can create novel compounds with distinct pharmacological profiles. The development of pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, found in lamellarin alkaloids, is a key strategy in creating new anticancer agents. rsc.org

In the search for dual inhibitors of HIV-1, isoquinoline-1,3(2H,4H)-dione derivatives have been explored. mdpi.com Comparing different scaffolds, isoindoline (B1297411) derivatives were found to have better inhibitory activities than the isoquinoline series against HCV NS3/4A protease, suggesting the isoindoline moiety at a specific site contributes more significantly to inhibitor binding. jmchemsci.com The pharmacokinetic profiles of compounds are also heavily influenced by the core scaffold, where structural changes can alter metabolic pathways and drug half-life. nih.gov For instance, the introduction of a methyl group at the 6-position of certain pyrimido[4,5-c]isoquinolinequinones was found to play a key role in their antitumor activity. ucl.ac.be

Impact of Substituent Variation on Biological Activity and Selectivity

Antiviral Activity Investigations

Derivatives of 8-hydroxyisoquinolin-1(2H)-one have been a focal point in the discovery of novel antiviral agents, demonstrating activity against a range of viruses, including influenza and HIV. benthamdirect.comnih.govmdpi.com

A significant mechanism of action for the antiviral activity of isoquinolone derivatives against influenza is the inhibition of the viral polymerase complex. mdpi.comnih.gov This complex, consisting of PB1, PB2, and PA subunits, is essential for the replication and transcription of the viral RNA genome. nih.gov By targeting this enzymatic machinery, isoquinolone compounds effectively suppress the replication of viral RNA. mdpi.comnih.gov This mode of action was confirmed through cell-based experiments, which indicated that these compounds function as inhibitors of the influenza viral polymerase. nih.govnih.gov

A promising strategy in anti-HIV drug development is the dual inhibition of two key viral enzymes: integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT). semanticscholar.org Both enzymes contain active sites with two metal ions and are structurally similar, making them viable targets for a single inhibitor. semanticscholar.orgmdpi.com

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold has been identified as a template for such dual inhibitors. acs.orgacs.org These compounds are believed to exert their inhibitory effect by chelating the divalent metal cations (typically Mg²⁺) essential for the catalytic activity of both IN and RNase H. mdpi.comacs.org The ability of the isoquinolone derivatives to enolize is crucial for this metal complexation and subsequent enzyme inhibition. semanticscholar.orgacs.org While many derivatives inhibit both enzymes at micromolar concentrations, some have shown weak selectivity for integrase. acs.org In one study, 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione was found to inhibit HIV-1 replication, with experimental data suggesting this was likely due to RNase H inhibition. acs.org

The antiviral potency of isoquinolone derivatives is governed by specific structural features. For anti-influenza activity, a key challenge is balancing efficacy with cytotoxicity. mdpi.com SAR studies on phenylisoquinolone derivatives revealed that while a hit compound (1) was highly potent, it was also cytotoxic. nih.gov By synthesizing 22 derivatives, researchers identified compound 21, which had a greatly improved safety profile. mdpi.comnih.gov The analysis showed that demethylation at the R¹ position of a non-toxic parent compound increased antiviral activity against both influenza A and B viruses by two to three-fold. nih.gov

In the context of anti-HIV activity, SAR studies of 2-hydroxyisoquinoline-1,3(2H,4H)-diones substituted at position 7 highlighted the importance of the metal-binding ability conferred by the enolizable dione (B5365651) structure. semanticscholar.orgacs.org Two specific hits from this series showed high selectivity for integrase, with submicromolar IC50 values. acs.org However, high cellular cytotoxicity has limited the clinical application of many of these potent compounds. acs.org Other research has indicated that for some isoquinoline derivatives, the aglycone form exhibits more potent antiviral activity against Herpes Simplex Virus-1 (HSV-1) than its corresponding glucoside derivatives. semanticscholar.org

| Virus Target | Compound Series | Key Structural Feature/Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| Influenza | Phenylisoquinolones | Demethylation at R¹ position | 2-3 fold increase in antiviral activity | nih.gov |

| Influenza | Phenylisoquinolones | Modification of R² and R⁷ substituents | Reduced cytotoxicity | nih.gov |

| HIV-1 | 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | Enolizable dione core | Essential for metal chelation and dual inhibition of Integrase/RNase H | semanticscholar.orgacs.org |

| HIV-1 | 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | Substitution at C-7 | Led to selective integrase inhibitors with submicromolar IC50 | acs.org |

| HSV-1 | Isoquinolin-1(2H)-one derivatives | Aglycone form vs. glucoside | Aglycone derivative showed more potent anti-viral activity | semanticscholar.org |

Inhibition of HIV-1 Integrase and Reverse Transcriptase RNase H Domain by Isoquinolone Derivatives

Anticancer and Antiproliferative Activity Research

Derivatives of 8-hydroxyisoquinolin-1(2H)-one have shown considerable potential as anticancer agents, with research focusing on their ability to modulate specific cellular targets and elucidate the underlying molecular mechanisms of their antiproliferative effects.

Modulation of Specific Cellular Targets (e.g., Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4))

The 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one scaffold has been identified as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). researchgate.net EGFR is a key member of the ErbB family of tyrosine kinase receptors, and its overexpression and abnormal signaling are implicated in the proliferation and survival of cancer cells. nih.gov Inhibition of EGFR's tyrosine kinase activity is a validated strategy for cancer therapy. nih.gov

Similarly, derivatives of isoquinoline-1,3(2H,4H)-dione have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4). researchgate.net CDKs, in complex with cyclins, are crucial for cell cycle progression. researchgate.netfrontiersin.org The CDK4/cyclin D1 complex, in particular, plays a vital role in the G1 to S phase transition, and its deregulation is a hallmark of many cancers. researchgate.netfrontiersin.org Small-molecule inhibitors targeting CDK4 are therefore attractive as potential anticancer drugs. researchgate.netfrontiersin.org Specifically, 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives have been shown to selectively inhibit CDK4 over other cyclins like CDK1 and CDK2. researchgate.netmdpi.com

A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have also been identified as potent and selective inhibitors of CDK4. researchgate.net The inhibitory activity of these compounds is enhanced by the presence of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. researchgate.net

Molecular Mechanisms Underlying Antiproliferative Effects in Cancer Cell Lines

The antiproliferative effects of 8-hydroxyisoquinolin-1(2H)-one derivatives are mediated through various molecular mechanisms, including the induction of apoptosis and cell cycle arrest.

One study on a novel 8-hydroxyquinoline (B1678124) derivative, HQ-11, in breast cancer cells revealed that it induces both paraptosis and apoptosis. nih.gov Paraptosis, a form of non-apoptotic cell death, was characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. nih.gov This process was linked to ER stress, evidenced by the upregulation of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov HQ-11 was also found to activate the extracellular signal-regulated kinase (ERK) pathway, which contributed to both the observed paraptosis and apoptosis. nih.gov

Platinum(II) complexes incorporating 8-hydroxyquinoline ligands, YLN1 and YLN2, have demonstrated cytotoxicity against breast cancer cells by inducing senescence and apoptosis. rsc.org The underlying mechanism involves significant DNA damage and the downregulation of hTERT mRNA expression, which is crucial for telomere maintenance and immortalization of cancer cells. rsc.org

Furthermore, some quinoline (B57606) derivatives act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site and leading to cell cycle arrest and apoptosis. ekb.eg The disruption of microtubule dynamics is a well-established anticancer strategy.

Table 1: Anticancer Activity of Selected 8-Hydroxyisoquinolin-1(2H)-one Derivatives

| Compound | Cancer Cell Line | Activity | Mechanism of Action |

|---|---|---|---|

| HQ-11 | MCF7, MDA-MB-231 (Breast) | Induces paraptosis and apoptosis | ER stress, ERK pathway activation nih.gov |

| YLN1 & YLN2 | MDA-MB-231 (Breast) | Induce senescence and apoptosis | DNA damage, hTERT downregulation rsc.org |

| 2-aryl-8-hydroxyisoquinolin-1(2H)-one derivatives | Various | Antiproliferative | EGFR inhibition researchgate.net |

| 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives | Various | Antiproliferative | Selective CDK4 inhibition researchgate.netmdpi.com |

SAR in the Design of Targeted Antineoplastic Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency and selectivity of 8-hydroxyisoquinolin-1(2H)-one derivatives.

For 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives targeting CDK4, a basic amine substituent on the aniline (B41778) ring is a requirement for inhibitory activity. researchgate.net The potency can be further enhanced by introducing an aryl or heteroaryl group at the C-6 position of the isoquinoline-1,3-dione core. researchgate.net In the case of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, a 3-OH substituent on the phenyl ring is essential for CDK4 inhibitory activity, which is further improved by an iodo, aryl, heteroaryl, t-butyl, or cyclopentyl substituent at the C-6 position. researchgate.net

In a series of 3-aminoisoquinolin-1(2H)-one derivatives, those with hetarylamino substituents at the 3-amino group, such as 1,3-thiazol-2-ylamino, were found to be the most active against a panel of cancer cell lines. univ.kiev.ua The presence of substituents at the C(4) position also influences the anticancer activity. univ.kiev.ua

For hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety, the replacement of a bromine atom with the 8-hydroxyquinoline scaffold increases anticancer activity. mdpi.comnih.gov A methyl group at the C2′ position of the quinoline moiety leads to the highest cytotoxicity, while introducing a morpholine (B109124) moiety at this position reduces activity. mdpi.comnih.gov

Antibacterial and Antimicrobial Activity Studies

In addition to their anticancer properties, derivatives of 8-hydroxyisoquinolin-1(2H)-one have demonstrated significant potential as antibacterial and antimicrobial agents, including efficacy against drug-resistant pathogens.

Efficacy Against Multidrug-Resistant Bacterial Pathogens (e.g., MRSA)

A new 8-hydroxyquinoline derivative, PH176, has shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. nih.gov The minimum inhibitory concentration (MIC) values for PH176 against MRSA clinical isolates were determined to be 16 and 32 μg/ml for MIC50 and MIC90, respectively. nih.gov Furthermore, PH176 exhibited a synergistic effect when combined with oxacillin, a common antibiotic to which MRSA is resistant. nih.gov

Other studies on quinone derivatives have also reported significant activity against MRSA. mdpi.com For instance, certain pyrimidoisoquinolinquinone derivatives have demonstrated potent inhibition of Gram-positive pathogens, with some compounds showing higher potency against MRSA than the standard antibiotic vancomycin. mdpi.comnih.gov

Structure-Activity Insights into Broad-Spectrum Antimicrobial Action

SAR studies have provided valuable insights into the structural features required for the broad-spectrum antimicrobial activity of 8-hydroxyisoquinolin-1(2H)-one and related quinoline derivatives.

In a series of pyrimidoisoquinolinquinone derivatives, modifications to the hydrophobicity and chain length of functional groups attached to the quinone core significantly impacted their antibacterial activity. mdpi.comnih.gov The addition of thioaryl or thioalkyl substituents at the C-8 position of the tricyclic quinone core has been a key strategy in developing potent antibacterial agents. mdpi.comnih.gov

For quinoline-hydrazone hybrids, the nature of the substituents on the hydrazone and isatin (B1672199) moieties is critical for their antibacterial and antifungal activities. mdpi.com These studies highlight the synthetic versatility of the quinoline scaffold in generating structurally diverse derivatives with a wide range of biological activities. mdpi.com

Table 2: Antibacterial Activity of Selected 8-Hydroxyisoquinolin-1(2H)-one and Related Derivatives

| Compound/Derivative Class | Pathogen | Activity | Key Structural Insights |

|---|---|---|---|

| PH176 | MRSA | MIC50 = 16 µg/ml, MIC90 = 32 µg/ml; Synergistic with oxacillin | 8-hydroxyquinoline core nih.gov |

| Pyrimidoisoquinolinquinone derivatives | MRSA, E. faecalis, K. pneumoniae | Potent inhibition of Gram-positive pathogens | Thioaryl/thioalkyl substitutions at C-8 mdpi.comnih.gov |

| 8-Hydroxyquinoline-derived Mannich bases | Multidrug-resistant cells | MDR-selective toxicity | Metal chelation capability and specific substitution patterns nih.gov |

| Quinoline-hydrazone hybrids | B. subtilis, P. aeruginosa, E. faecalis | Variable antibacterial potential | Substituents on hydrazone and isatin moieties are crucial mdpi.com |

Other Biological Activities and Mechanistic Perspectives

The 8-hydroxyisoquinolin-1(2H)-one scaffold and its derivatives have garnered significant interest for a range of biological activities beyond their primary applications. These activities stem from the unique electronic and structural properties of the isoquinolone core, particularly the presence of the 8-hydroxyl group, which imparts significant metal-chelating and hydrogen-bonding capabilities. This section explores the diverse enzyme inhibition profiles, neuroactive properties, and antioxidant potential of these compounds, delving into the molecular mechanisms that underpin their biological effects.

Enzyme Inhibition Profiles and Associated Molecular Mechanisms

Derivatives of the isoquinolinone and the closely related 8-hydroxyquinoline (8-HQ) scaffolds are recognized as potent inhibitors of various enzymes, a property largely attributed to the bidentate chelating motif formed by the proximate hydroxyl group and the heterocyclic nitrogen atom. mdpi.com This structural feature allows for the sequestration of metal ions that are essential for the catalytic activity of numerous metalloenzymes. mdpi.com

One of the key enzyme families targeted by these derivatives is the Poly (ADP-ribose) Polymerase (PARP) family, which is involved in DNA repair and cell death pathways. Certain isoquinolinone derivatives have been identified as selective inhibitors of PARP-1 or PARP-2. For instance, re-screening of an existing library identified 5-benzoyloxy-3,4-dihydroisoquinolin-1(2H)-one as a moderately selective PARP-2 inhibitor, displaying an IC₅₀ value of 0.8 μM against PARP-2, compared to 13 μM for PARP-1. sci-hub.se The mechanism of inhibition involves the isoquinolinone core acting as a pharmacophore that interacts with the enzyme's catalytic pocket. sci-hub.se Further studies on urea (B33335) and thiourea (B124793) derivatives of 8-hydroxyquinoline suggest these compounds can interact with the active site of PARP-1 through hydrogen bonds and π-π stacking. researchgate.net

The 8-HQ scaffold is also a known inhibitor of several other metalloenzymes, including matrix metalloproteinases (MMPs), which are involved in cancer metastasis, and ribonucleotide reductase, a key enzyme in DNA synthesis. nih.govdoi.org The inhibition of MMPs by 7-substituted 8-hydroxyquinoline derivatives has been demonstrated, with some compounds showing IC₅₀ values in the micromolar range against MMP-2/9. doi.org The primary mechanism is the chelation of the zinc ion located in the enzyme's active site, which is crucial for its catalytic function.

Furthermore, derivatives such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been investigated as dual inhibitors of HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase. brieflands.com The mechanism of action for IN inhibition by such compounds involves the chelation of two divalent metal ions (typically Mg²⁺) in the enzyme's active site, which is essential for the process of integrating viral DNA into the host genome. brieflands.com

Table 1: Enzyme Inhibition by 8-Hydroxyisoquinolin-1(2H)-one and Related Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 5-Benzoyloxy-3,4-dihydroisoquinolin-1(2H)-one | PARP-2 | 0.8 μM | sci-hub.se |

| 5-Benzoyloxy-3,4-dihydroisoquinolin-1(2H)-one | PARP-1 | 13 μM | sci-hub.se |

| 8-Hydroxyquinoline-7-carboxyamides | HIF-1α prolyl hydroxylase (EGLN) | Potent inhibitors | nih.gov |

| 7-Aryl-substituted 8-hydroxyquinolines | Matrix Metalloproteinases-2/9 | 0.66 µM - 1.23 µM | doi.org |

| 8-Hydroxyquinoline Urea/Thiourea Derivatives | PARP-1 | Molecular docking interaction | researchgate.net |

| Apigenin–piperazine hybrid (related scaffold) | PARP-1 | 14.7 nM | acs.org |

Neuroactive Properties and Receptor Modulation by Isoquinolone Analogues

Analogues of isoquinolinone have demonstrated significant activity within the central nervous system (CNS), interacting with a variety of neurotransmitter receptors. This neuroactivity positions them as interesting scaffolds for the development of agents targeting neurological and psychiatric disorders.

A series of novel isoquinolinone derivatives were synthesized and evaluated as potential multi-target antipsychotics, showing high affinity for dopamine (B1211576) D₂ and multiple serotonin (B10506) (5-HT) receptors, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, and 5-HT₇. nih.govresearchgate.net Compound 13 from this series, for example, displayed a promising profile by strongly binding to these target receptors while showing low affinity for off-target receptors like H₁ and α₁, which are often associated with undesirable side effects. nih.govresearchgate.net

The dopamine receptor family is a key target for isoquinoline-based compounds. Tetrahydroisoquinoline derivatives, which share a core structure, have been shown to bind to dopamine receptors with varying affinities. For instance, 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) exhibits a binding affinity (Kᵢ) of 286 nM for the D₂ receptor and acts as a partial agonist. acs.org

In addition to monoamine receptors, ion channels are also modulated by these compounds. The Mannich base 7-pyrrolidinomethyl-8-hydroxyquinoline was found to inhibit voltage-activated K⁺ currents (IK(V)) in human myeloma cells in a concentration-dependent manner, with an IC₅₀ value of 23 μM. nih.gov Since voltage-gated potassium channels are critical for regulating neuronal excitability, their modulation represents a significant neuroactive mechanism. nih.gov

Table 2: Receptor Modulation by Isoquinolone Analogues and Related Structures

| Compound/Derivative Class | Target Receptor | Binding Affinity / Activity | Reference |

|---|---|---|---|

| Isoquinolinone derivative 13 | Dopamine D₂ | High affinity | nih.govresearchgate.net |

| Isoquinolinone derivative 13 | Serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, 5-HT₇ | High affinity | nih.govresearchgate.net |

| Br-BTHIQ (Tetrahydroisoquinoline) | Dopamine D₂ Receptor | Kᵢ = 286 nM (Partial Agonist) | acs.org |

| Br-BTHIQ (Tetrahydroisoquinoline) | Dopamine D₃ Receptor | Kᵢ = 197 nM | acs.org |

| Br-BTHIQ (Tetrahydroisoquinoline) | Dopamine D₄ Receptor | Kᵢ = 13.8 nM | acs.org |

| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Voltage-activated K⁺ Channel (IK(V)) | IC₅₀ = 23 μM (Inhibition) | nih.gov |

Antioxidant Mechanisms and Neuroprotective Potential

The neuroprotective effects of 8-hydroxyisoquinolin-1(2H)-one derivatives are strongly linked to their potent antioxidant capabilities. Oxidative stress is a key pathological factor in neurodegenerative diseases, arising from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. frontiersin.orgnih.gov

The antioxidant activity of these compounds operates through multiple mechanisms. A primary mechanism is the chelation of redox-active metal ions such as copper (Cu²⁺) and iron (Fe³⁺). mdpi.comnih.gov These metal ions can catalyze the formation of highly damaging free radicals through Fenton-like reactions. The 8-hydroxyquinoline scaffold is a powerful chelator that can sequester these ions, thereby inhibiting the production of ROS and providing neuroprotection. nih.govacs.org This ability is considered crucial for mitigating the metal-driven oxidative phenomena and β-amyloid neurotoxicity associated with Alzheimer's disease. researchgate.net

Beyond metal chelation, these derivatives also function as direct free radical scavengers. acs.org The phenolic hydroxyl group at the C-8 position can donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions. Hybrid molecules combining tacrine (B349632) with 8-hydroxyquinoline have demonstrated superior antioxidant properties compared to the standard antioxidant Trolox. acs.org

A more sophisticated antioxidant mechanism involves the modulation of endogenous antioxidant pathways, particularly the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. frontiersin.orgmdpi.com The Nrf2 transcription factor is a master regulator of cellular redox homeostasis. nih.govaginganddisease.org Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. researchgate.net There, it binds to the ARE in the promoter regions of various antioxidant genes, upregulating the expression of a suite of protective phase II enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). frontiersin.orgaginganddisease.org Studies have shown that 8-hydroxyquinoline derivatives can promote the nuclear translocation of Nrf2, thereby enhancing the cell's intrinsic antioxidant defenses and conferring neuroprotection against oxidative stress-induced damage. frontiersin.org This dual action—directly neutralizing ROS and simultaneously boosting cellular antioxidant capacity—underlies the significant neuroprotective potential of the 8-hydroxyisoquinolin-1(2H)-one scaffold.

Computational Chemistry and Molecular Modeling in 8 Hydroxyisoquinolin 1 2h One Research

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific, comprehensive QSAR studies focused solely on 8-Hydroxyisoquinolin-1(2H)-one are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to similar heterocyclic systems, such as quinolinone-based thiosemicarbazones and pyrimido-isoquinolin-quinones. consensus.appnih.gov These studies provide a framework for how QSAR could be applied to the 8-Hydroxyisoquinolin-1(2H)-one scaffold.

Development and Validation of Predictive QSAR Models (e.g., CoMFA, CoMSIA)

The development of a predictive QSAR model begins with the creation of a dataset of compounds with known biological activities. For the 8-Hydroxyisoquinolin-1(2H)-one scaffold, this would involve synthesizing a series of derivatives and evaluating their activity against a specific biological target. The three-dimensional structures of these molecules are then aligned based on a common substructure.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. ddg-pharmfac.netnih.gov

CoMFA calculates the steric and electrostatic interaction fields of the aligned molecules with a probe atom at various grid points. The resulting field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression. nih.gov

CoMSIA extends this concept by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structural requirements for activity. nih.gov